molecular formula C9H11N3O3 B1598772 2-Morpholinopyrimidine-5-carboxylic acid CAS No. 253315-05-8

2-Morpholinopyrimidine-5-carboxylic acid

Cat. No. B1598772
M. Wt: 209.2 g/mol
InChI Key: WMPUFHIOPXMZFI-UHFFFAOYSA-N
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Description

2-Morpholinopyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C9H11N3O3 . It has a molecular weight of 209.2 .


Molecular Structure Analysis

The molecular structure of 2-Morpholinopyrimidine-5-carboxylic acid consists of a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3. Attached to the pyrimidine ring is a morpholine ring and a carboxylic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Morpholinopyrimidine-5-carboxylic acid are not available, pyrimidines in general can undergo a variety of reactions. These include oxidative annulation, three-component coupling reactions, and base-promoted intermolecular oxidation C-N bond formation .


Physical And Chemical Properties Analysis

2-Morpholinopyrimidine-5-carboxylic acid has a molecular weight of 209.2 and its molecular formula is C9H11N3O3 . More detailed physical and chemical properties are not available in the sources.

Scientific Research Applications

Pyrimidine derivatives continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They are known for their wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive, and herbicidal .

Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers . They are known for their high solubility in polar solvents and their active role in organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, dopants, etc .

Safety And Hazards

2-Morpholinopyrimidine-5-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-morpholin-4-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-8(14)7-5-10-9(11-6-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPUFHIOPXMZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390289
Record name 2-(Morpholin-4-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinopyrimidine-5-carboxylic acid

CAS RN

253315-05-8
Record name 2-(Morpholin-4-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ester 122 (0.205 g, 0.86 mmol) in 2N HCl in H2O (10 mL) was stirred at 110° C. in a pressure vessel for 6 h, cooled to −78° C. and lyophilized for 2 days. The resulting amorphous solid was further dried using a mixture of dry acetonitrile (10 mL) and dry benzene (10 mL) followed by concentration (this was repeated 3 times) to give compound 123 (0.193 g, 92% yield). LRMS: 209.1 (calc) 210.0 (obs).
Name
ester
Quantity
0.205 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KW Wurm, FM Bartz, L Schulig, A Bodtke… - Archiv der …, 2023 - Wiley Online Library
K V 7 channel openers have proven their therapeutic value in the treatment of pain as well as epilepsy and, moreover, they hold the potential to expand into additional indications with …
Number of citations: 2 onlinelibrary.wiley.com

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